molecular formula C23H26N2O3S B2653866 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 898458-26-9

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2653866
CAS RN: 898458-26-9
M. Wt: 410.53
InChI Key: IUPYUPUDXYEKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

Antitubercular Activity

Nikil Purushotham and B. Poojary (2018) synthesized a compound related to the queried chemical structure, which, upon docking studies, showed potential as an antitubercular agent against the enoyl reductase enzyme of Mycobacterium tuberculosis. The docking pose and non-covalent interactions provided insights into its plausible inhibitory action, indicating the compound's relevance in antitubercular research (Purushotham & Poojary, 2018).

Gold Catalysis in Organic Synthesis

Tao Wang et al. (2014) reported the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This work illustrates the use of gold catalysis to enrich chemistry with novel group migration reactions, hinting at the possible synthetic utility of compounds with similar structures in organic synthesis (Wang et al., 2014).

Anticancer and Antiangiogenic Activity

Romagnoli et al. (2015) explored a series of compounds for antiproliferative activity against cancer cells, focusing on derivatives targeting the colchicine site on tubulin. One compound showed potent in vitro and in vivo anticancer and antiangiogenic activities, suggesting the potential therapeutic application of structurally related sulfonamides in cancer treatment (Romagnoli et al., 2015).

Molecular Docking for Antimicrobial Activity

Venkata Bharat Nishtala and S. Basavoju (2018) synthesized a compound via a one-pot multicomponent reaction, followed by crystal structure determination and molecular docking studies to evaluate anti-mycobacterial, anti-microbial, and anti-cancer activities. The compound showed good activity against mycobacterium tuberculosis proteins, demonstrating its potential in antimicrobial research (Nishtala & Basavoju, 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-16-13-17(2)23(18(3)14-16)29(26,27)24-15-21(22-9-6-12-28-22)25-11-10-19-7-4-5-8-20(19)25/h4-9,12-14,21,24H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPYUPUDXYEKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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